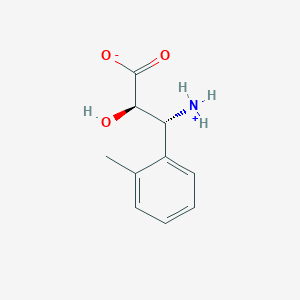
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate” is a sulfur-containing platinum(II) complex with N-heterocyclic carbene ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves the reaction of a hydrosulfido complex with N-heterocyclic carbene ligands. The specific reaction conditions, such as temperature, solvent, and reaction time, are crucial for the successful formation of this complex .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the platinum(II) complex to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the N-heterocyclic carbene ligands can be replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: In biological research, this compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: The compound is being investigated for its therapeutic potential in treating certain types of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves its interaction with molecular targets such as DNA and proteins. The platinum(II) complex can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts cellular processes and can induce cell death, making it a potential anticancer agent. The compound also interacts with proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate include other platinum(II) complexes with N-heterocyclic carbene ligands, such as:
Cisplatin: A widely used anticancer drug that forms covalent bonds with DNA.
Carboplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: A platinum complex used in chemotherapy for colorectal cancer.
Uniqueness
This compound is unique due to its specific ligand structure and the presence of sulfur, which can influence its chemical reactivity and biological activity. The N-heterocyclic carbene ligands provide stability and enhance the compound’s ability to interact with biological targets, making it a promising candidate for further research and development .
Propiedades
IUPAC Name |
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














